molecular formula C8H8BrClO2S B2468785 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1251925-22-0

3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B2468785
CAS No.: 1251925-22-0
M. Wt: 283.56
InChI Key: SDLLLBZYQYJHMD-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzene, featuring bromine, methyl, and sulfonyl chloride functional groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-Bromo-4,5-dimethylphenol. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:

    Temperature: Controlled to avoid excessive heat which can lead to side reactions.

    Solvent: An inert solvent like dichloromethane (DCM) is often used to dissolve the reactants and control the reaction environment.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems helps in precise control of temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine and methyl groups which activate the benzene ring towards electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides or sulfonate esters.

Scientific Research Applications

3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules, such as proteins, through sulfonylation reactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.

Comparison with Similar Compounds

  • 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride
  • 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride

Comparison: 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the position of the bromine and methyl groups can affect the compound’s electronic properties and steric hindrance, leading to different reactivity patterns and applications.

Properties

IUPAC Name

3-bromo-4,5-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLLLBZYQYJHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-22-0
Record name 3-bromo-4,5-dimethylbenzene-1-sulfonyl chloride
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